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Compound of Interest

Compound Name:
(S)-2-nitro-6,7-dihydro-5H-

imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the vast landscape of chemical compounds, the molecular formula C6H7N3O4 presents a

challenging enigma. Despite extensive searches across prominent chemical databases,

including PubChem, ChemSpider, and Chemicalize, no specific, well-characterized compound

with this exact formula has been identified. This technical guide addresses the current state of

knowledge—or lack thereof—regarding C6H7N3O4 and outlines a theoretical framework for

approaching such a molecule should it be synthesized or discovered in the future. While

concrete experimental data and established signaling pathways are absent, this document

serves as a roadmap for potential research and development.

Molecular Weight and Isomeric Landscape
The theoretical molecular weight of a compound with the formula C6H7N3O4 can be calculated

based on the atomic masses of its constituent elements:
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Element Count
Atomic Weight (
g/mol )

Total Weight (
g/mol )

Carbon (C) 6 12.011 72.066

Hydrogen (H) 7 1.008 7.056

Nitrogen (N) 3 14.007 42.021

Oxygen (O) 4 15.999 63.996

Total 185.139

The absence of known compounds with this formula suggests that its isomers may be unstable

or have not yet been synthesized or isolated. The structural possibilities for C6H7N3O4 are

numerous, encompassing a wide range of functional groups and ring systems. Potential

structural isomers could include derivatives of nitro-aminopyrimidines, nitropyridines with amino

and carboxyl groups, or various other heterocyclic systems.

Hypothetical Structures and Potential Research
Directions
Given the elemental composition, several classes of compounds could theoretically exist with

the molecular formula C6H7N3O4. Below are some hypothetical structural motifs that could

serve as starting points for synthetic exploration and biological evaluation.

Nitro-substituted Aminopyrimidines
One plausible structural class is that of a pyrimidine ring with nitro and amino substituents,

along with additional carbon-containing groups. For instance, a methyl-nitro-aminouracil

derivative could fit the molecular formula.

Functionalized Nitropyridines
Another possibility is a pyridine ring bearing a nitro group, an amino group, and a carboxylic

acid or ester functionality. The relative positions of these substituents would give rise to a

multitude of isomers, each with potentially distinct chemical and biological properties.
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Postulated Experimental Protocols
Should a compound with the molecular formula C6H7N3O4 be synthesized, a series of

standard experimental protocols would be necessary for its characterization and evaluation.

Synthesis and Purification
Synthetic Strategy: The synthetic route would be highly dependent on the target isomer. For

a hypothetical nitro-aminopyrimidine derivative, a potential starting point could be the

nitration and subsequent amination of a suitable pyrimidine precursor.

Purification: Purification of the synthesized compound would likely involve techniques such

as recrystallization, column chromatography (e.g., silica gel or reversed-phase), and

potentially preparative high-performance liquid chromatography (HPLC) to isolate the

desired isomer in high purity.

Structural Characterization
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be crucial to

confirm the molecular formula C6H7N3O4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for

elucidating the precise connectivity and arrangement of atoms within the molecule. 2D NMR

techniques (e.g., COSY, HSQC, HMBC) would further aid in assigning the structure.

Infrared (IR) Spectroscopy: IR spectroscopy would help identify key functional groups, such

as nitro (NO2), amino (NH2), and carbonyl (C=O) groups.

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography

would provide unambiguous determination of the three-dimensional molecular structure.

Potential Signaling Pathways and Biological
Activities: A Theoretical Perspective
The biological activity of a novel compound is inherently speculative. However, based on the

functional groups present in hypothetical C6H7N3O4 isomers, we can postulate potential

biological targets and signaling pathways.
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The presence of nitro and amino groups on a heterocyclic scaffold is a common feature in

various bioactive molecules, including some with anticancer or antimicrobial properties. These

functionalities can participate in hydrogen bonding and other interactions with biological

macromolecules.

A logical workflow for investigating the biological effects of a newly synthesized C6H7N3O4

compound is depicted below.

Initial Screening

Target Identification Pathway Analysis

In Vivo Validation

Synthesized C6H7N3O4 Compound High-Throughput Screening (HTS)
(e.g., cell viability assays)

Affinity Chromatography / Mass Spectrometry

Computational Docking Studies

Western Blotting / Kinase Assays

Gene Expression Profiling (RNA-seq)

Animal Model Studies

Click to download full resolution via product page

Caption: Hypothetical workflow for biological evaluation of a C6H7N3O4 compound.

Conclusion
The molecular formula C6H7N3O4 currently represents a void in the known chemical space.

This guide has provided a theoretical framework for the molecular weight, potential isomeric

structures, and a roadmap for the experimental characterization and biological evaluation of

any future compound with this formula. The synthesis and investigation of C6H7N3O4 isomers

could unveil novel chemical entities with interesting biological activities, offering new avenues

for research and drug development. The scientific community is encouraged to explore this

uncharted territory, as the next significant discovery may lie within this very molecular formula.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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